
methyl (E)-3-(imidazol-2-yl)propenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-3-(imidazol-2-yl)propenoate is an organic compound featuring an imidazole ring attached to a propenoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-(imidazol-2-yl)propenoate typically involves the reaction of imidazole derivatives with propenoic acid or its esters under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the imidazole, followed by the addition of methyl propenoate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction, and advanced purification techniques like chromatography or crystallization are used to obtain the pure product.
化学反応の分析
Types of Reactions
Methyl (E)-3-(imidazol-2-yl)propenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the propenoate group to a propanoate group.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Propanoate derivatives.
Substitution: Halogenated imidazole derivatives.
科学的研究の応用
Methyl (E)-3-(imidazol-2-yl)propenoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) for catalysis and gas storage.
作用機序
The mechanism of action of methyl (E)-3-(imidazol-2-yl)propenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or disrupting cellular processes. The propenoate group may participate in covalent bonding with biological macromolecules, leading to changes in their function.
類似化合物との比較
Similar Compounds
Methyl (E)-3-(imidazol-1-yl)propenoate: Similar structure but with the imidazole ring attached at a different position.
Ethyl (E)-3-(imidazol-2-yl)propenoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl (E)-3-(benzimidazol-2-yl)propenoate: Similar structure but with a benzimidazole ring instead of an imidazole ring.
Uniqueness
Methyl (E)-3-(imidazol-2-yl)propenoate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
特性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
methyl (E)-3-(1H-imidazol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)3-2-6-8-4-5-9-6/h2-5H,1H3,(H,8,9)/b3-2+ |
InChIキー |
RAZUTRCEYZQRTK-NSCUHMNNSA-N |
異性体SMILES |
COC(=O)/C=C/C1=NC=CN1 |
正規SMILES |
COC(=O)C=CC1=NC=CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



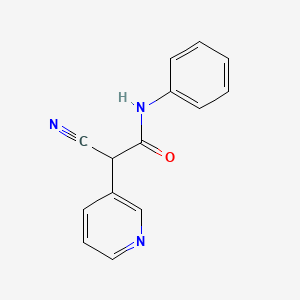
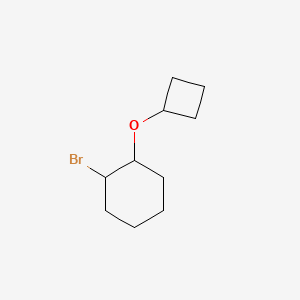
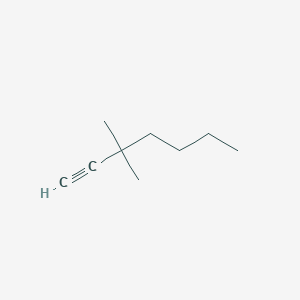

![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(4-methylphenyl)acetamide](/img/structure/B13616676.png)




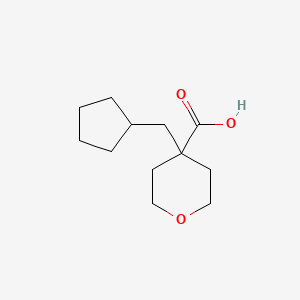
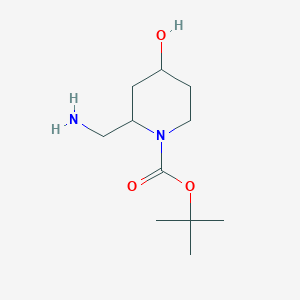
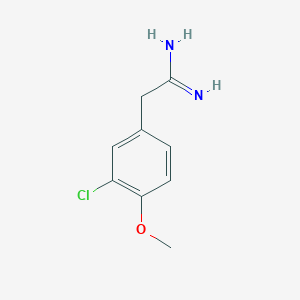
![N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide](/img/structure/B13616737.png)
